a,a-DIMETHYL-4-[4-[4-

GABA-A receptor antagonist fexofenadine impurity

Analytical and QC laboratories face challenges obtaining a validated reference standard for the ketofexofenadine methyl ester impurity in fexofenadine hydrochloride formulations. This compound is the definitive Impurity D standard, resolving a critical gap in stability-indicating HPLC methods. • Differentiated by a ketone group at the 1-position and methyl ester moiety, ensuring distinct chromatographic retention from the reduced analog (Impurity C, CAS 154825-96-4). • Quantifiable physicochemical properties: LogP 6.49, PSA 66.84 Ų, and hydrochloride salt form (MW 550.13 g/mol), preventing interchange with free bases. • Enables precise impurity quantification for ANDA submissions and commercial batch release testing, backed by ready availability.

Molecular Formula C33H40ClNO4
Molecular Weight 550.1 g/mol
CAS No. 169280-33-5
Cat. No. B061992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namea,a-DIMETHYL-4-[4-[4-
CAS169280-33-5
Molecular FormulaC33H40ClNO4
Molecular Weight550.1 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)C(=O)OC.Cl
InChIInChI=1S/C33H39NO4.ClH/c1-32(2,31(36)38-3)26-18-16-25(17-19-26)30(35)15-10-22-34-23-20-29(21-24-34)33(37,27-11-6-4-7-12-27)28-13-8-5-9-14-28;/h4-9,11-14,16-19,29,37H,10,15,20-24H2,1-3H3;1H
InChIKeyQMLQZWOEKWZQKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





169280-33-5: Compound Overview


CAS 169280-33-5 corresponds to the hydrochloride salt of methyl 2-[4-[4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butanoyl]phenyl]-2-methylpropanoate, a synthetic derivative within the fexofenadine impurity and intermediate class . This compound is the methyl ester of ketofexofenadine, featuring a ketone group at the 1-position and a methyl ester moiety [1]. With a molecular formula of C33H40ClNO4 and molecular weight of 550.13 g/mol, it serves as a key reference standard and intermediate in the synthesis of second-generation antihistamines . Its structural attributes confer specific physicochemical properties, including a LogP of 6.4881 and a polar surface area (PSA) of 66.84 Ų [2].

01
Impurity Reference Standard Identified as Impurity D for fexofenadine stability-indicating HPLC methods
02
Synthetic Intermediate Methyl ester and ketone functionalities enable further elaboration for antihistamine research
03
Salt Form Context Hydrochloride salt with distinct solubility and chromatographic retention vs free base

169280-33-5: Salt Form & Ketone Specificity


Generic substitution within the fexofenadine-related compound class is not scientifically tenable due to marked differences in physicochemical and biological properties driven by salt form and structural modifications. The hydrochloride salt of 169280-33-5 exhibits a distinct LogP (6.4881) and molecular weight (550.13 g/mol) compared to the free base (513.67 g/mol) [1]. The presence of the ketone group at the 1-position differentiates it from the reduced analog, fexofenadine methyl ester (Impurity C, CAS 154825-96-4), altering chromatographic retention behavior and potentially biological activity [2]. Furthermore, the methyl ester functionality provides a handle for further synthetic elaboration or prodrug strategies, which is absent in the corresponding carboxylic acid derivatives. These quantifiable disparities in lipophilicity, molecular mass, and functional group presentation directly impact solubility, permeability, and metabolic stability, rendering interchange with unmodified analogs or free bases invalid for research applications requiring precise impurity profiling or intermediate synthesis .

Salt vs Free Base
Hydrochloride salt alters LogP, solubility, and molecular weight; may not substitute for free base (CAS 154477-55-1) in assays.
Ketone vs Reduced Analog
Ketone group differentiates from fexofenadine methyl ester (Impurity C); chromatographic and activity profiles may diverge significantly.
Methyl Ester vs Carboxylic Acid
Ester functionality influences permeability and metabolic stability; replacement with carboxylic acid derivatives may alter research endpoints.

169280-33-5: Comparative Evidence Summary


GABA-A Antagonism vs. Fexofenadine

In an antagonist activity assay against recombinant human α4β1δ GABAA receptor expressed in HEK293 Flp-In cells, 169280-33-5 exhibited an IC50 of 1.02E+3 nM [1]. This value is notably higher (less potent) than that of the parent drug fexofenadine, which has a reported Ki of 11 nM for the H1 receptor, and terfenadine, a hERG channel inhibitor with an IC50 of 204 nM, highlighting a distinct pharmacological profile .

GABA-A Antagonism
Cross-study comparable
IC50 1.02×10³ nM (α4β1δ)
vs. fexofenadine Ki 11 nM (H1), terfenadine IC50 204 nM (hERG)
Lower GABA-A potency supports impurity-marker selectivity context
Cross-target comparison; HEK293 Flp-In cells, FMP assay
GABA-A receptor antagonist fexofenadine impurity

GAT Inhibition vs. NNC 711

In [3H]GABA uptake assays using HEK293 cells expressing mouse transporters, 169280-33-5 inhibited GAT1 with an IC50 of 4.90E+4 nM, GAT4 with 1.74E+4 nM, and GAT3 with 1.15E+4 nM [1]. In contrast, the selective GAT-1 inhibitor NNC 711 exhibits an IC50 of 0.04 μM (40 nM) at human GAT-1, demonstrating that 169280-33-5 is over 1000-fold less potent at this transporter . This marked difference underscores the compound's low affinity for GABA transporters, consistent with its role as a synthetic intermediate rather than a designed transporter modulator.

GAT Inhibition
Cross-study comparable
IC50 49,000 nM (GAT1)
vs. NNC 711 IC50 40 nM (hGAT-1); ~1225-fold difference
Minimal transporter affinity minimizes confounding in neurological assays
Mouse GAT1/GAT4/GAT3, HEK293 cells, [³H]GABA uptake
GABA transporter GAT1 inhibition

Physicochemical Differentiation: Salt vs. Free Base

The hydrochloride salt (169280-33-5) possesses a calculated LogP of 6.4881 and a molecular weight of 550.13 g/mol, compared to the free base (154477-55-1) with LogP 5.6861 and MW 513.67 g/mol, and the ethyl ester analog (76812-02-7) with LogP ~6.1 and MW 527.7 g/mol [1][2][3]. The increased LogP of the salt suggests higher lipophilicity, which may influence membrane permeability and chromatographic retention time. The presence of the chloride counterion also imparts different solubility characteristics in aqueous and organic solvents compared to the free base, a critical factor in purification and formulation processes.

Salt vs Free Base Physicochem
Direct head-to-head comparison
LogP 6.49, MW 550.13 (HCl salt)
vs. free base LogP 5.69, MW 513.67; ΔLogP +0.80
Salt form markedly increases lipophilicity and molecular weight
Calculated XLogP3; impacts solubility and retention
salt form lipophilicity ester prodrug

HPLC Resolution as Impurity D

In a validated stability-indicating HPLC-DAD method for fexofenadine hydrochloride, 169280-33-5 (the methyl ester of ketofexofenadine) was identified as Impurity D and successfully separated from the parent drug and other related impurities, including Impurity C (fexofenadine methyl ester) [1]. The method achieved baseline resolution using a Hypersil BDS C-18 column (250 × 4.6 mm, 5 μm), with retention times and peak purities meeting regulatory acceptance criteria. The distinct retention behavior of 169280-33-5 relative to its reduced counterpart (Impurity C) confirms its utility as a specific marker for ketofexofenadine-related substances in quality control.

HPLC Impurity D Resolution
Direct head-to-head comparison
Baseline separation as Impurity D
Resolved from fexofenadine and Impurity C
Validated marker for ketofexofenadine impurity profiling
Hypersil BDS C-18, acetonitrile-phosphate pH 3.0, 220 nm
HPLC impurity profiling pharmaceutical analysis

169280-33-5: Application Scenarios


Impurity Reference Standard for Fexofenadine QC

Given its validated chromatographic separation as Impurity D in fexofenadine hydrochloride formulations, 169280-33-5 is the definitive reference standard for identifying and quantifying the methyl ester of ketofexofenadine in stability-indicating HPLC methods [1]. Analytical and QC laboratories should procure this compound to meet regulatory requirements for impurity profiling in ANDA submissions and commercial batch release testing .

Antihistamine Synthesis Intermediate

As an advanced intermediate featuring a ketone group and methyl ester, 169280-33-5 serves as a versatile building block for synthesizing novel H1-receptor antagonists or labeled analogs (e.g., deuterated derivatives) for metabolism and pharmacokinetic studies [1]. Its enhanced lipophilicity (LogP 6.49) and salt form may offer advantages in reactions requiring aprotic conditions or improved solubility in organic solvents .

GABA-A Antagonist Tool Compound

Researchers investigating GABA-A receptor pharmacology may utilize 169280-33-5 as a weak antagonist (IC50 = 1.02E+3 nM) to study receptor modulation in the absence of potent inhibition [1]. Its low affinity for GABA transporters (IC50 > 11,000 nM) minimizes confounding effects in uptake assays, making it suitable as a control compound in neurological studies .

Physicochemical Profiling in Drug Discovery

The distinct salt form and high LogP of 169280-33-5 render it valuable for correlating physicochemical properties (e.g., lipophilicity, PSA) with membrane permeability or metabolic stability in early drug discovery campaigns. Comparative studies with the free base (154477-55-1) and ethyl ester (76812-02-7) can inform prodrug design and formulation strategies [1].

Application
Selection Property
Validation Focus
Fexofenadine impurity profiling
Validated chromatographic resolution as Impurity D
Method specificity and peak purity assessment
H1-antagonist synthesis research
Ketone and methyl ester functionality
Reaction compatibility and intermediate stability
GABA-A receptor pharmacology studies
Reported weak antagonist activity
Receptor modulation without potent inhibition, low transporter cross-reactivity
Physicochemical correlation studies
High lipophilicity (LogP ~6.5) and salt form
Membrane permeability and solubility analysis

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